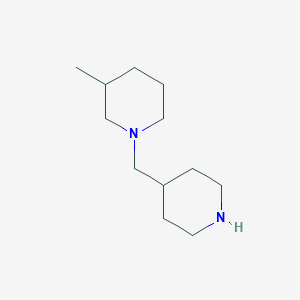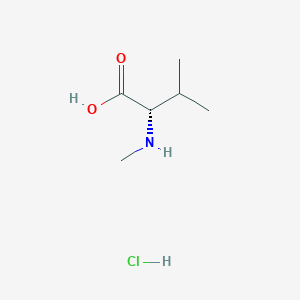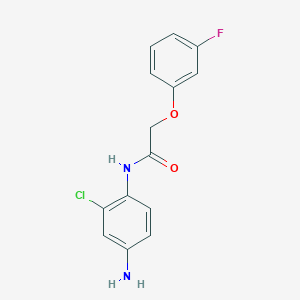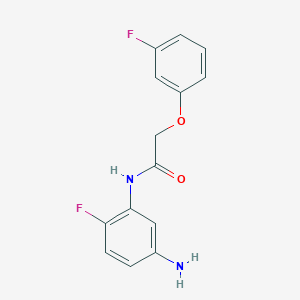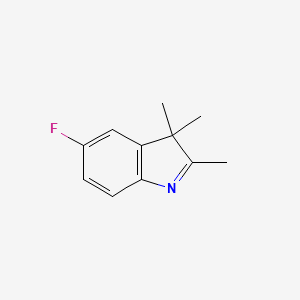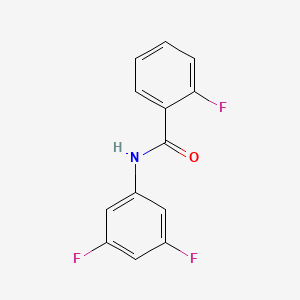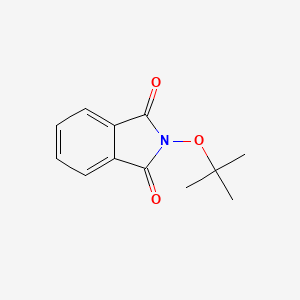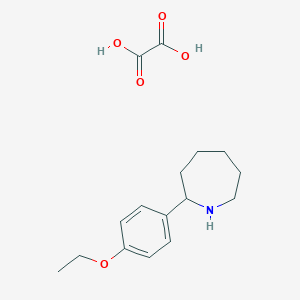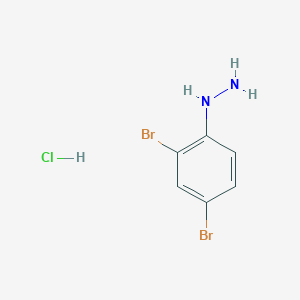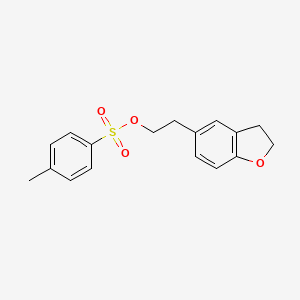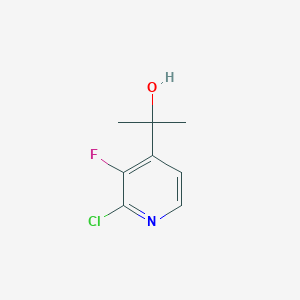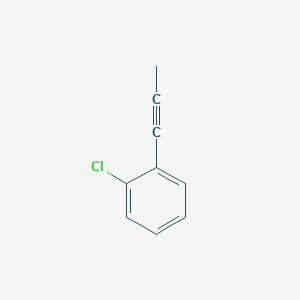![molecular formula C43H37BrOP2Pd B1644450 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B1644450.png)
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol is an organometallic compound that features a palladium center coordinated with two triphenylphosphine ligands and a bromide ion. This compound is of significant interest in the field of catalysis, particularly in cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol typically involves the reaction of palladium(II) bromide with triphenylphosphine in the presence of benzyl alcohol. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the palladium center. The general reaction scheme is as follows:
PdBr2+2PPh3+C6H5CH2OH→PdBr2(PPh3)2(C6H5CH2OH)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol undergoes several types of reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form palladium(0) species.
Substitution: Ligands around the palladium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrazine and sodium borohydride are used.
Substitution: Ligand exchange reactions often use phosphine ligands and halide salts.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
科学的研究の応用
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol is widely used in scientific research, particularly in the following areas:
Chemistry: As a catalyst in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Biology: Investigated for its potential in bioconjugation reactions.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and polymers.
作用機序
The compound exerts its catalytic effects through the palladium center, which undergoes oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets include organic halides and organometallic reagents, and the pathways involve the formation and breaking of palladium-carbon bonds.
類似化合物との比較
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(diphenylphosphino)ferrocene palladium(II) dichloride
Uniqueness
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol is unique due to the presence of the benzyl alcohol ligand, which can influence the reactivity and selectivity of the palladium center in catalytic reactions. This makes it particularly useful in specific cross-coupling reactions where the benzyl alcohol ligand can provide additional stabilization or reactivity.
特性
分子式 |
C43H37BrOP2Pd |
|---|---|
分子量 |
818 g/mol |
IUPAC名 |
bromopalladium(1+);phenylmethanol;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C7H7O.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-6-7-4-2-1-3-5-7;;/h2*1-15H;1-4,8H,6H2;1H;/q;;-1;;+2/p-1 |
InChIキー |
CQJFBTAJUUGXAP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)CO.Br[Pd+] |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)CO.Br[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1644370.png)
